molecular formula C10H12BrN5O2 B138069 2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine CAS No. 132194-22-0

2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine

Cat. No. B138069
M. Wt: 314.14 g/mol
InChI Key: WXINSBSCFDVBBO-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine is a synthetic purine nucleoside analog that has shown promising results in scientific research studies. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism Of Action

The mechanism of action of 2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine involves its incorporation into viral or cancer cell DNA, leading to the inhibition of DNA synthesis and subsequent cell death. This compound is a nucleoside analog that mimics the structure of natural nucleosides, but with modifications that prevent further DNA synthesis.

Biochemical And Physiological Effects

2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine has been shown to have several biochemical and physiological effects, including the inhibition of viral replication and cancer cell growth, induction of apoptosis, and modulation of immune responses. This compound has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine in lab experiments include its high potency, low toxicity, and ability to inhibit viral replication and cancer cell growth. However, its limitations include the potential for the development of drug resistance and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several potential future directions for the study of 2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine. These include further optimization of its pharmacokinetic properties, development of new analogs with improved potency and selectivity, and investigation of its potential as a therapeutic agent for other viral infections and cancer types. Additionally, its potential as a tool for studying DNA replication and repair mechanisms could also be explored.

Synthesis Methods

The synthesis of 2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine has been achieved through several methods, including the Vorbrüggen method, the Hantzsch method, and the Koenigs-Knorr method. The Vorbrüggen method involves the condensation of 6-bromo-2-chloropurine with 2,3-dideoxy-D-ribose in the presence of a strong base. The Hantzsch method involves the reaction of 6-bromo-2-chloropurine with 2-deoxy-D-ribose in the presence of a reducing agent. The Koenigs-Knorr method involves the glycosylation of 6-bromo-2-chloropurine with a protected 2,3-dideoxy-D-ribose derivative.

Scientific Research Applications

2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine has been studied extensively for its potential as an antiviral and anticancer agent. It has been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and hepatitis B virus. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

properties

CAS RN

132194-22-0

Product Name

2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine

Molecular Formula

C10H12BrN5O2

Molecular Weight

314.14 g/mol

IUPAC Name

[(2S,5R)-5-(2-amino-6-bromopurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C10H12BrN5O2/c11-8-7-9(15-10(12)14-8)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)/t5-,6+/m0/s1

InChI Key

WXINSBSCFDVBBO-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=C(N=C3Br)N

SMILES

C1CC(OC1CO)N2C=NC3=C2N=C(N=C3Br)N

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C2N=C(N=C3Br)N

Other CAS RN

132194-22-0

Origin of Product

United States

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